molecular formula C28H35F3N6O8S B8105880 alphavbeta1 integrin-IN-1 (TFA)

alphavbeta1 integrin-IN-1 (TFA)

Cat. No.: B8105880
M. Wt: 672.7 g/mol
InChI Key: ZXNOWZNCFZXPEX-VROPFNGYSA-N
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Description

Alphavbeta1 integrin-IN-1 (TFA) is a potent and selective inhibitor of the alphavbeta1 integrin, a transmembrane protein that plays a critical role in cell adhesion, migration, and signaling. This compound has shown significant potential in the treatment of fibrotic diseases by inhibiting the activation of transforming growth factor-beta (TGF-beta), a key regulator of fibrosis .

Preparation Methods

The synthesis of alphavbeta1 integrin-IN-1 (TFA) involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:

Industrial production methods for alphavbeta1 integrin-IN-1 (TFA) are optimized for large-scale synthesis, focusing on cost-effectiveness, yield, and purity. These methods often involve automated processes and advanced purification techniques to ensure consistency and quality .

Chemical Reactions Analysis

Alphavbeta1 integrin-IN-1 (TFA) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Alphavbeta1 integrin-IN-1 (TFA) has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of alphavbeta1 integrin in various chemical processes.

    Biology: Employed in cell biology research to investigate cell adhesion, migration, and signaling pathways.

    Medicine: Explored as a potential therapeutic agent for the treatment of fibrotic diseases, cancer, and other conditions involving abnormal cell adhesion and migration.

    Industry: Utilized in the development of new materials and coatings that require specific adhesion properties.

Mechanism of Action

The mechanism of action of alphavbeta1 integrin-IN-1 (TFA) involves the inhibition of the alphavbeta1 integrin, which is a key regulator of cell adhesion and signaling. By binding to the integrin, this compound prevents the activation of transforming growth factor-beta (TGF-beta), thereby reducing fibrosis and other pathological processes. The molecular targets and pathways involved include the integrin signaling pathway and the TGF-beta signaling pathway .

Comparison with Similar Compounds

Alphavbeta1 integrin-IN-1 (TFA) is unique in its high selectivity and potency for the alphavbeta1 integrin. Similar compounds include:

The uniqueness of alphavbeta1 integrin-IN-1 (TFA) lies in its specific inhibition of the alphavbeta1 integrin, making it a valuable tool for studying the role of this integrin in various biological processes and for developing targeted therapies.

Properties

IUPAC Name

(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-[5-(diaminomethylideneamino)pentanoylamino]phenyl]propanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N6O6S.C2HF3O2/c27-26(28)29-15-5-4-10-23(33)30-19-13-11-18(12-14-19)17-21(25(35)36)31-24(34)22-9-6-16-32(22)39(37,38)20-7-2-1-3-8-20;3-2(4,5)1(6)7/h1-3,7-8,11-14,21-22H,4-6,9-10,15-17H2,(H,30,33)(H,31,34)(H,35,36)(H4,27,28,29);(H,6,7)/t21-,22-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNOWZNCFZXPEX-VROPFNGYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)NC(=O)CCCCN=C(N)N)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)NC(=O)CCCCN=C(N)N)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35F3N6O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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